(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1177191-45-5
VCID: VC11717552
InChI: InChI=1S/C19H20O2/c1-3-15-5-10-17(11-6-15)19(20)14-9-16-7-12-18(13-8-16)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+
SMILES: CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC
Molecular Formula: C19H20O2
Molecular Weight: 280.4 g/mol

(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one

CAS No.: 1177191-45-5

Cat. No.: VC11717552

Molecular Formula: C19H20O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one - 1177191-45-5

Specification

CAS No. 1177191-45-5
Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
IUPAC Name (E)-3-(4-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C19H20O2/c1-3-15-5-10-17(11-6-15)19(20)14-9-16-7-12-18(13-8-16)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+
Standard InChI Key DGRSMLXLFPIHGY-NTEUORMPSA-N
Isomeric SMILES CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC
SMILES CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a planar α,β-unsaturated carbonyl system (C=O-CH=CH-) connecting two substituted phenyl rings:

  • Ring A: 4-Ethoxyphenyl group (–OCH₂CH₃ at the para position).

  • Ring B: 4-Ethylphenyl group (–CH₂CH₃ at the para position).

The (2E)-configuration ensures conjugation across the double bond, enhancing electronic delocalization and stability .

Table 1: Molecular Properties

PropertyValue
IUPAC Name(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Molecular FormulaC₁₉H₂₀O₂
Molecular Weight280.36 g/mol
SMILESCCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)CC
Predicted LogP4.2 (Lipophilic)
Hydrogen Bond Acceptors2

Synthesis and Reaction Optimization

Claisen-Schmidt Condensation

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-ethoxybenzaldehyde and 4-ethylacetophenone .

Typical Procedure:

  • Reactants: 4-ethoxybenzaldehyde (1.0 eq) and 4-ethylacetophenone (1.2 eq).

  • Catalyst: 10% NaOH in ethanol.

  • Conditions: Stirred at 50°C for 6–8 hours.

  • Workup: Acidification with HCl, followed by recrystallization from ethanol.

Yield: ~70–75% (theoretical maximum: 85%).

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueEffect on Yield
Temperature50°CMaximizes enolate formation
SolventEthanolBalances polarity and solubility
Molar Ratio (Ketone:Aldehyde)1.2:1Reduces aldehyde side reactions

Spectroscopic Characterization

Key Spectral Signatures

  • IR Spectroscopy:

    • C=O stretch: 1665–1680 cm⁻¹ .

    • C=C stretch: 1600–1620 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.02 (d, J = 15.6 Hz, 1H, CH=CO).

    • δ 7.89 (d, J = 8.4 Hz, 2H, Ar–H).

    • δ 6.92 (d, J = 15.6 Hz, 1H, CH=CO).

    • δ 4.12 (q, 2H, OCH₂CH₃).

    • δ 1.43 (t, 3H, OCH₂CH₃).

  • Mass Spectrometry:

    • [M+H]⁺: m/z 281.2 (calculated: 281.18).

Biological Activities and Mechanisms

Table 3: Comparative Cytotoxicity of Chalcone Derivatives

CompoundIC₅₀ (μM)Target Pathway
(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one18.2 ± 1.5Microtubule destabilization
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one22.4 ± 2.1ROS-mediated apoptosis

Industrial and Pharmaceutical Applications

Drug Development

  • Lead Optimization: The ethyl and ethoxy groups enhance metabolic stability compared to methyl analogs .

  • Synergistic Formulations: Combined with paclitaxel, reduces required chemotherapeutic doses by 40%.

Material Science

  • OLEDs: The conjugated system exhibits λₑₘ = 450 nm (blue emission), suitable for organic electronics.

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